Isobornyl acetate
Overview
Description
Isobornyl acetate: is an organic compound with the molecular formula C12H20O2 . It is a bicyclic ester derived from acetic acid and a bicyclo[2.2.1]heptane derivative. This compound is known for its unique structure and is commonly used in various industrial and scientific applications.
Mechanism of Action
Target of Action
Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .
Mode of Action
This compound interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobornyl acetate is typically synthesized through an esterification reaction. . The reaction mixture is then neutralized, washed, dried, and distilled to obtain the pure ester.
Industrial Production Methods: Industrial production of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, natural sources such as Canadian hemlock, white fir, and red pine can be used to extract the compound .
Chemical Reactions Analysis
Types of Reactions: Isobornyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Isobornyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a fragrance ingredient in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Isobornyl acetate: A stereoisomer with similar chemical properties but different spatial arrangement.
Bornyl acetate: Another stereoisomer with distinct biological activities.
Isobornyl valerate: A related ester with a valerate group instead of an acetate group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Properties
Key on ui mechanism of action |
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |
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CAS No. |
125-12-2 |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |
InChI Key |
KGEKLUUHTZCSIP-JFGNBEQYSA-N |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
density |
0.978 at °C 0.979-0.984 |
flash_point |
190 °F (88 °C) /closed cup/ |
melting_point |
29.0 °C |
Key on ui other cas no. |
125-12-2 |
physical_description |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonyms |
isobornyl acetate pichtosin |
vapor_pressure |
0.6 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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